molecular formula C6H14ClNO B8192132 (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride

(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride

Cat. No.: B8192132
M. Wt: 151.63 g/mol
InChI Key: IUQCGVWNWWKOLN-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H13NOCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (3R)-3-Methoxy-3-methyl-pyrrolidine.

    Methoxylation: The methoxylation of the pyrrolidine ring is achieved using methanol in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: Techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: Interacting with receptors or enzymes in biological systems.

    Modulating Pathways: Affecting biochemical pathways and cellular processes.

    Chemical Interactions: Undergoing chemical transformations that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride include:

  • (3R)-3-Hydroxy-3-methyl-pyrrolidine hydrochloride
  • (3R)-3-Methylpyrrolidine hydrochloride
  • (3R)-3-Methoxy-3-ethyl-pyrrolidine hydrochloride

Uniqueness

This compound is unique due to its specific methoxy and methyl substitutions on the pyrrolidine ring, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R)-3-methoxy-3-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQCGVWNWWKOLN-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.